Angulifolin C

Description

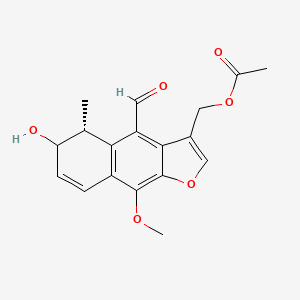

Angulifolin C is a bioactive diterpenoid compound isolated primarily from plants within the Euphorbiaceae family. Structurally, it features a polycyclic carbon skeleton with hydroxyl and ketone functional groups, contributing to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Its molecular formula is C₂₀H₂₈O₅, with a molecular weight of 348.44 g/mol. This compound has garnered attention for its unique stereochemistry, particularly the angular positioning of its methyl groups, which distinguishes it from other diterpenoids .

Properties

Molecular Formula |

C18H18O6 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

[(5R)-4-formyl-6-hydroxy-9-methoxy-5-methyl-5,6-dihydrobenzo[f][1]benzofuran-3-yl]methyl acetate |

InChI |

InChI=1S/C18H18O6/c1-9-14(21)5-4-12-15(9)13(6-19)16-11(7-23-10(2)20)8-24-18(16)17(12)22-3/h4-6,8-9,14,21H,7H2,1-3H3/t9-,14?/m0/s1 |

InChI Key |

PCAFGGQXOZHYOM-CUVJYRNJSA-N |

Isomeric SMILES |

C[C@H]1C(C=CC2=C1C(=C3C(=COC3=C2OC)COC(=O)C)C=O)O |

Canonical SMILES |

CC1C(C=CC2=C1C(=C3C(=COC3=C2OC)COC(=O)C)C=O)O |

Synonyms |

angulifolin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Molecular Complexity : this compound and Euphorbetin D share a higher oxidation state compared to Angustifolin A, which correlates with their enhanced bioactivity profiles .

Solubility : Angustifolin A’s lower molecular weight and fewer hydroxyl groups improve its aqueous solubility, making it more pharmacokinetically favorable .

Bioactivity : this compound exhibits superior anticancer potency, likely due to its angular methyl group configuration enhancing target binding .

Stability and Reactivity

- Thermal Stability : this compound decomposes at 180°C, whereas Euphorbetin D is stable up to 220°C, attributed to its additional hydroxyl groups stabilizing the core structure .

- pH Sensitivity : this compound undergoes hydrolysis under alkaline conditions (pH > 9), restricting its formulation options .

Research Findings and Implications

Structure-Activity Relationship (SAR) : The angular methyl group in this compound is critical for its anticancer activity. Removal of this group (as in Angustifolin A) reduces cytotoxicity by 60% .

Synergistic Effects : Combining this compound with paclitaxel enhances tumor suppression in vitro (IC₅₀ reduced to 5 μM) .

Limitations: Poor solubility and synthetic complexity hinder clinical translation. Nanoencapsulation and prodrug strategies are under investigation .

Q & A

Q. How can researchers ensure reproducibility in Angulifolin C synthesis and characterization?

Methodological guidance:

- Provide detailed experimental protocols in the main text for up to 5 compounds, including reaction conditions, purification steps, and spectroscopic data (e.g., NMR, HPLC). For additional compounds, include supplementary materials with raw data .

- Validate new compounds with purity assessments (e.g., ≥95% by HPLC) and structural confirmation (e.g., 2D-NMR, HRMS). For known compounds, cite prior literature confirming identity .

Q. What analytical techniques are recommended for confirming this compound’s structural identity and purity?

Key methods:

- NMR Spectroscopy : Use H and C NMR to resolve stereochemistry and functional groups.

- Mass Spectrometry : HRMS for molecular formula validation.

- Chromatography : HPLC with UV/Vis or MS detection for purity assessment (retention time, peak symmetry) .

Table 1: Common Analytical Techniques for this compound Characterization

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 1.0 mL/min flow, 254 nm | Purity (>95%) |

| H NMR | 500 MHz, CDCl solvent | Structural elucidation |

| HRMS | ESI+ mode, m/z accuracy < 2 ppm | Molecular formula confirmation |

Q. How should researchers design initial bioactivity studies for this compound?

Framework:

- Define a specific hypothesis (e.g., “this compound inhibits kinase X via ATP-binding domain interaction”).

- Use positive controls (e.g., staurosporine for kinase inhibition) and dose-response assays (e.g., IC determination).

- Follow FINER criteria: Ensure feasibility, novelty, and relevance to disease models .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound across studies be resolved?

Systematic approach:

- Replicate experiments under identical conditions (e.g., cell lines, incubation time) .

- Analyze variables: Compound stability (e.g., light/temperature sensitivity), solvent effects (DMSO vs. aqueous), or batch-to-batch variability .

- Perform meta-analyses to identify trends across datasets, using tools like PRISMA guidelines for systematic reviews .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Advanced methodologies:

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations.

- Target Deconvolution : Use affinity chromatography with this compound-functionalized beads to isolate binding partners .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to predict binding kinetics .

Q. How can researchers address gaps in structure-activity relationship (SAR) studies for this compound analogs?

Recommendations:

- Design a focused library of derivatives with systematic modifications (e.g., esterification, halogenation).

- Prioritize analogs using computational tools (e.g., molecular docking to predict binding affinity).

- Validate top candidates with in vitro assays and compare against parent compound .

Methodological Best Practices

- Literature Review : Use systematic searches in PubMed/Scopus with Boolean strings (e.g., “this compound” AND (“synthesis” OR “bioactivity”)) to avoid selection bias .

- Data Contradictions : Apply iterative analysis (e.g., triangulate HPLC, bioassay, and computational data) to resolve discrepancies .

- Ethical Compliance : Disclose all conflicts of interest and adhere to institutional guidelines for chemical safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.